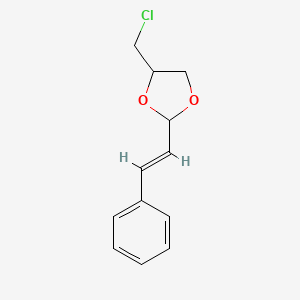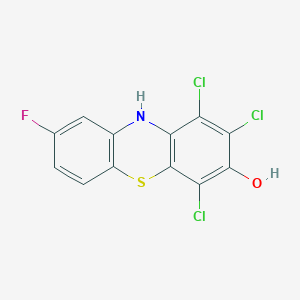
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a hydroxyl group attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step organic reactions. One common method is the chlorination and fluorination of phenothiazine derivatives. The process may involve:
Chlorination: Using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms.
Fluorination: Employing fluorinating agents such as elemental fluorine or hydrogen fluoride to add fluorine atoms.
Hydroxylation: Introducing the hydroxyl group through reactions with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL involves its interaction with various molecular targets. In biological systems, it may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Potentially interfering with DNA replication and transcription processes.
Modulate receptors: Affecting neurotransmitter receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-10H-phenothiazine: A phenothiazine derivative with one chlorine atom.
10H-Phenothiazine, 2-(trifluoromethyl): Contains a trifluoromethyl group instead of chlorine and fluorine atoms.
3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one: A phenothiazine derivative with a trifluoromethyl group and a propanone moiety.
Uniqueness
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90251-99-3 |
|---|---|
Fórmula molecular |
C12H5Cl3FNOS |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
1,2,4-trichloro-8-fluoro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H5Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H |
Clave InChI |
NWLCJVSUAGWBOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)

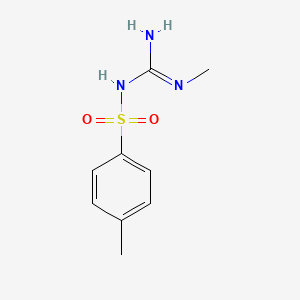
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)

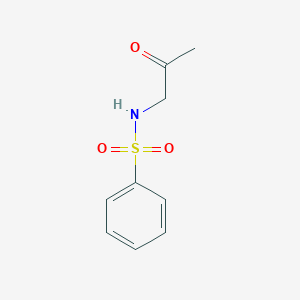

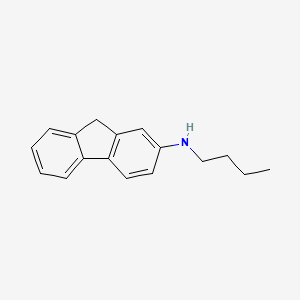
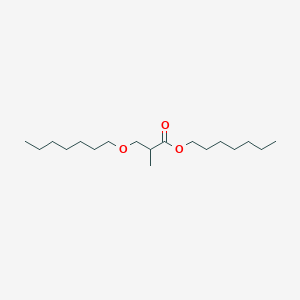
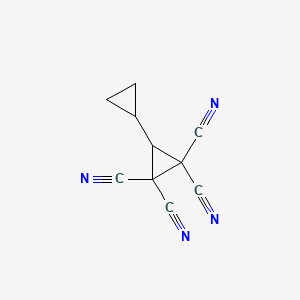
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
